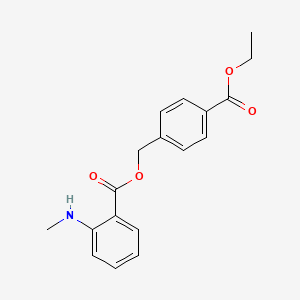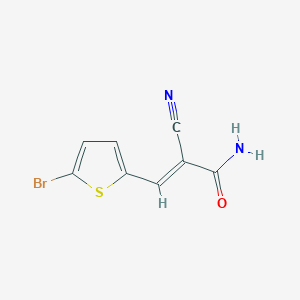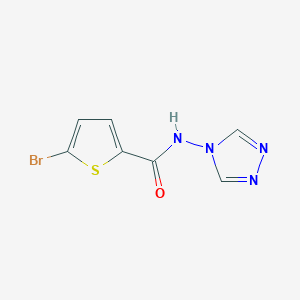![molecular formula C21H25BrN2O2 B5709725 1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine](/img/structure/B5709725.png)
1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine, also known as BDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. This compound belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine is not fully understood. However, it has been suggested that this compound may exert its anticancer activity through the induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis. This compound has also been shown to inhibit the growth of bacterial and fungal strains by disrupting the cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, bacteria, and fungi. This compound has also been shown to cross the blood-brain barrier, suggesting that it may have potential applications in the treatment of neurological disorders. Furthermore, this compound has been shown to exhibit low toxicity in vitro and in vivo, suggesting that it may be a safe and effective drug candidate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine in lab experiments is its ability to inhibit the growth of cancer cells, bacteria, and fungi. This makes this compound a promising candidate for the development of new anticancer and antimicrobial drugs. Furthermore, this compound has been shown to exhibit low toxicity in vitro and in vivo, suggesting that it may be a safe and effective drug candidate. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the research on 1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine. One direction is to further investigate the mechanism of action of this compound and its potential applications in the treatment of cancer and microbial infections. Another direction is to explore the use of this compound as a drug delivery system for the treatment of neurological disorders. Additionally, the synthesis of new derivatives of this compound may lead to the development of more potent and selective anticancer and antimicrobial agents.
Synthesemethoden
The synthesis of 1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine involves the reaction between 4-bromo-3,5-dimethylphenol and benzyl piperazine in the presence of acetic anhydride. The resulting product is then treated with acetic acid to form the final compound. This method has been reported in the literature and has been used to synthesize this compound in high yields.
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-[(4-bromo-3,5-dimethylphenoxy)acetyl]piperazine has been shown to exhibit potential applications in pharmaceutical research. It has been reported to possess anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal strains. Furthermore, this compound has been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-(4-bromo-3,5-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O2/c1-16-12-19(13-17(2)21(16)22)26-15-20(25)24-10-8-23(9-11-24)14-18-6-4-3-5-7-18/h3-7,12-13H,8-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTXHKLYFKLYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5709653.png)
![1-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5709662.png)
![N-(4-ethoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5709669.png)
![3-(4-chlorophenyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5709672.png)

![1-[2-(2-chlorophenoxy)ethyl]-2(1H)-pyridinone](/img/structure/B5709689.png)
![4-chloro-N-[4-(dimethylamino)benzyl]benzenesulfonamide](/img/structure/B5709691.png)
![2-{[3-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5709694.png)




![2,4-dichloro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5709752.png)
